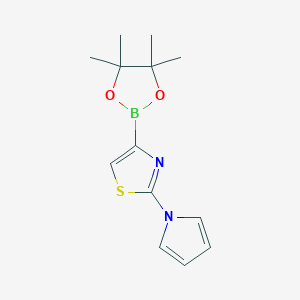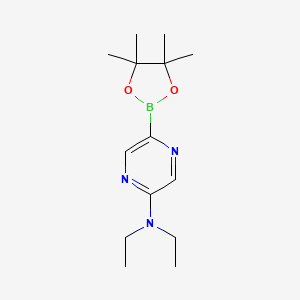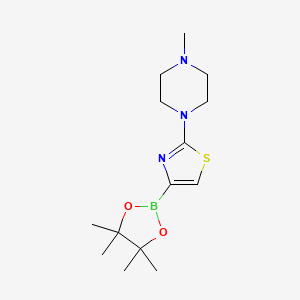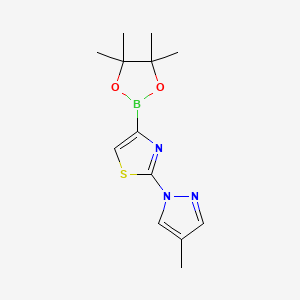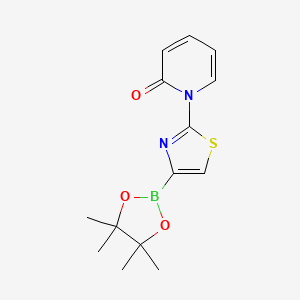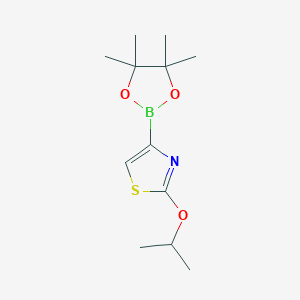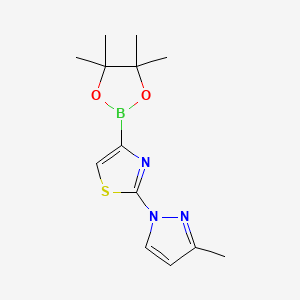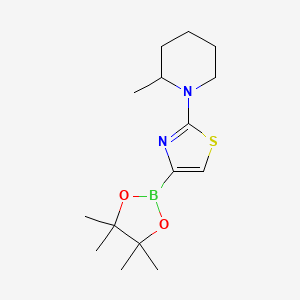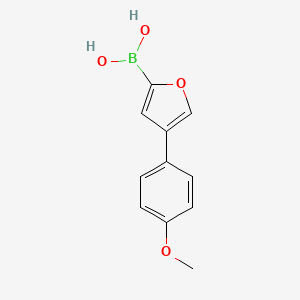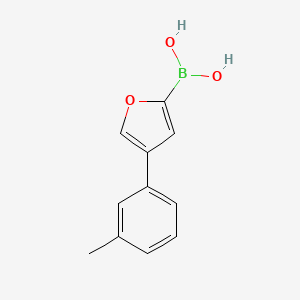
4-(3-Tolyl)furan-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Tolyl)furan-2-boronic acid, also known as 4-TFBA, is a boronic acid derivative of the organic compound furan. It is an aromatic compound that has been used in various scientific research applications, including drug discovery and synthesis. In addition, 4-TFBA has been used in several biochemical and physiological studies.
Aplicaciones Científicas De Investigación
4-(3-Tolyl)furan-2-boronic acid has been used in various scientific research applications, such as drug discovery and synthesis. In drug discovery, 4-(3-Tolyl)furan-2-boronic acid has been used to identify new drugs and to study the effects of drugs on biological systems. In drug synthesis, 4-(3-Tolyl)furan-2-boronic acid has been used to synthesize various drugs, including antibiotics and anti-cancer drugs. 4-(3-Tolyl)furan-2-boronic acid has also been used in the synthesis of other organic compounds, such as polymers and surfactants.
Mecanismo De Acción
4-(3-Tolyl)furan-2-boronic acid is an aromatic compound that acts as an inhibitor of certain enzymes. It binds to the active site of the enzyme, preventing it from catalyzing the desired reaction. This inhibition of enzymatic activity can be used to study the effects of drugs on biological systems.
Biochemical and Physiological Effects
4-(3-Tolyl)furan-2-boronic acid has been used in various biochemical and physiological studies. It has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. In addition, 4-(3-Tolyl)furan-2-boronic acid has been used to study the effects of drugs on biological systems. It has been found to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Tolyl)furan-2-boronic acid has several advantages for lab experiments. It is an inexpensive and easily accessible compound, making it a good choice for laboratory studies. In addition, 4-(3-Tolyl)furan-2-boronic acid is a stable compound, making it suitable for long-term storage. However, it is important to note that 4-(3-Tolyl)furan-2-boronic acid is an aromatic compound, and therefore its use in certain experiments may be limited due to its reactivity.
Direcciones Futuras
There are several potential future directions for the use of 4-(3-Tolyl)furan-2-boronic acid. One potential application is in the development of new drugs and drug delivery systems. 4-(3-Tolyl)furan-2-boronic acid could be used to study the effects of drugs on biological systems and to develop new drugs with improved efficacy and safety profiles. Another potential application is in the development of new polymers and surfactants. 4-(3-Tolyl)furan-2-boronic acid could be used to synthesize new polymers and surfactants with improved properties. Finally, 4-(3-Tolyl)furan-2-boronic acid could be used in the development of new analytical methods and instrumentation. This could lead to the development of more accurate and efficient analytical methods for the analysis of organic compounds.
Métodos De Síntesis
4-(3-Tolyl)furan-2-boronic acid can be synthesized using a variety of methods. One of the most commonly used methods involves the use of an aryl halide and a boronic acid in the presence of a base, such as sodium hydroxide. The reaction is exothermic and yields 4-(3-Tolyl)furan-2-boronic acid in high yields. Another method involves the use of an aryl halide and a boronic acid in the presence of a palladium catalyst. This method is more efficient and yields higher yields of 4-(3-Tolyl)furan-2-boronic acid.
Propiedades
IUPAC Name |
[4-(3-methylphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-8-3-2-4-9(5-8)10-6-11(12(13)14)15-7-10/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXNDNNDWZLRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC(=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Tolyl)furan-2-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

